Scaffold Divergence from First-Generation Sulfonylureas
The target compound features a distinct pharmacophore compared to the first-generation sulfonylurea metahexamide. The critical structural divergence lies in the sulfonamide N-substitution: metahexamide presents an unsubstituted -SO2-NH- group that forms an acyl sulfonamide urea bridge with cyclohexyl isocyanate [1]. In contrast, 3-[(cyclohexylcarbamoyl)amino]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide presents a -SO2-N(2-methoxyphenyl)- moiety, where the acidic sulfonamide NH proton is replaced by an aromatic ring, making SUR1-mediated insulin secretion highly unlikely. This is a qualitative structural inference supported by canonical sulfonylurea SAR literature.
| Evidence Dimension | Sulfonamide nitrogen substitution chemistry |
|---|---|
| Target Compound Data | N-(2-methoxyphenyl) substituted; no acidic sulfonamide NH available for urea bridge formation |
| Comparator Or Baseline | Metahexamide: unsubstituted -SO2-NH- essential for SUR1 binding [1] |
| Quantified Difference | Structural class difference – not a quantitative potency shift |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES |
Why This Matters
For researchers screening against classical sulfonylurea targets (SUR1, K_ATP channels), this compound cannot replace metahexamide or glibenclamide; instead, its distinct substitution profile may probe alternative protein interaction surfaces.
- [1] Wikipedia. Metahexamide. View Source
